Carbomethoxyethylthioethyl 2-acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-B-D-glucopyranoside

Description

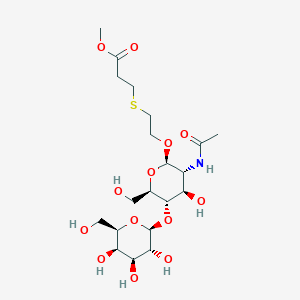

Carbomethoxyethylthioethyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside is a synthetic glycoside characterized by a lactose-like disaccharide core (Galβ1→4GlcNAc) linked to a carbomethoxyethylthioethyl aglycon. This structure combines the biologically relevant N-acetyllactosamine (LacNAc) motif with a thioether-containing spacer arm, enhancing its stability and utility in glycoconjugate synthesis . The compound is primarily used in glycobiology research, serving as an intermediate for constructing complex oligosaccharides and studying carbohydrate-protein interactions, such as lectin binding or immune cell signaling .

Properties

IUPAC Name |

methyl 3-[2-[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyethylsulfanyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO13S/c1-9(24)21-13-15(27)18(34-20-17(29)16(28)14(26)10(7-22)32-20)11(8-23)33-19(13)31-4-6-35-5-3-12(25)30-2/h10-11,13-20,22-23,26-29H,3-8H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTZBTNFTFOSAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCSCCC(=O)OC)CO)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407769 | |

| Record name | AC1NNL9N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87019-31-6 | |

| Record name | AC1NNL9N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of Carbomethoxyethylthioethyl 2-acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-B-D-glucopyranoside is the pro-inflammatory cytokines in human bronchial epithelial cell lines. These cytokines play a crucial role in the immune response and inflammation, and their inhibition can be beneficial in treating inflammatory conditions.

Mode of Action

This compound interacts with its targets by inhibiting the production of pro-inflammatory cytokines. This results in a decrease in inflammation and can be helpful in treating inflammatory conditions.

Biochemical Pathways

The compound is involved in various biological processes related to cell adhesion and signaling. By inhibiting pro-inflammatory cytokines, it can affect the biochemical pathways related to inflammation and immune response.

Biological Activity

Carbomethoxyethylthioethyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside is a complex glycoside that exhibits significant biological activity. This compound belongs to a class of carbohydrates known for their roles in various biological processes, including cell signaling, immune response, and pathogen recognition. This article delves into its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several functional groups:

- Carbomethoxyethylthioethyl : A thioether group that may enhance solubility and biological interactions.

- 2-Acetamido-2-deoxy : This moiety is characteristic of amino sugars, which are crucial in cellular recognition processes.

- 4-O-(β-D-Galactopyranosyl) : The presence of galactose suggests potential interactions with lectins and other carbohydrate-binding proteins.

- β-D-Glucopyranoside : The glucopyranoside structure is common in many biologically active compounds.

Table 1: Structural Components

| Component | Description |

|---|---|

| Carbomethoxyethylthioethyl | Enhances solubility and interaction potential |

| 2-Acetamido-2-deoxy | Amino sugar for cellular recognition |

| 4-O-(β-D-Galactopyranosyl) | Potential for lectin binding |

| β-D-Glucopyranoside | Common in biologically active compounds |

Antimicrobial Properties

Research indicates that glycosides can exhibit antimicrobial activities. For instance, studies have shown that certain derivatives of glucosides possess significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The specific mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Immunomodulatory Effects

Glycosides like the one may modulate immune responses. They can act as immunoadjuvants, enhancing the efficacy of vaccines or therapeutic agents by stimulating immune cell activity. For example, a study demonstrated that similar compounds could enhance the production of cytokines by macrophages, indicating a potential role in boosting immune responses .

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in Organic Letters explored the antimicrobial properties of various glycosides. The findings indicated that compounds with similar structural features to carbomethoxyethylthioethyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside exhibited significant activity against pathogenic bacteria, suggesting its potential as a therapeutic agent .

- Immunomodulatory Effects : Another research article highlighted how glycosides can enhance immune responses in murine models. The study found that treatment with specific glycosides led to increased levels of pro-inflammatory cytokines, which are critical for effective immune responses against infections .

The biological activity of this compound likely arises from its ability to interact with specific receptors or proteins involved in cellular signaling pathways. Glycosides often bind to lectins or other carbohydrate-binding proteins, triggering downstream effects such as:

- Activation of immune cells

- Inhibition of pathogen growth

- Modulation of inflammatory responses

Scientific Research Applications

Antimicrobial Properties

Research indicates that glycosides can exhibit antimicrobial activities. Studies have shown that derivatives of glucosides possess significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways, making this compound a candidate for therapeutic applications.

Immunomodulatory Effects

Glycosides like Carbomethoxyethylthioethyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside can modulate immune responses. They may act as immunoadjuvants, enhancing the efficacy of vaccines or therapeutic agents by stimulating immune cell activity. For instance, certain studies have demonstrated that similar compounds can enhance cytokine production by macrophages, indicating their role in boosting immune responses.

Case Study on Antimicrobial Efficacy

A study published in Organic Letters explored the antimicrobial properties of glycosides similar to Carbomethoxyethylthioethyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside. The findings indicated significant activity against pathogenic bacteria, suggesting its potential as a therapeutic agent.

Immunomodulatory Effects Study

Another research article highlighted how glycosides can enhance immune responses in murine models. Treatment with specific glycosides led to increased levels of pro-inflammatory cytokines, critical for effective immune responses against infections.

Comparison with Similar Compounds

4-Nitrophenyl Derivative

- Structure: 4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside.

- Properties : Molecular weight ~503 g/mol (calculated from synthesis yield ), mp 213°C, [α]²⁵D = -22.2 (water).

- Applications : Widely used as a chromogenic substrate for β-galactosidase and glycosyltransferase assays due to the nitrophenyl group’s spectrophotometric detectability .

Benzyl Derivatives

- Examples: Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α/β-D-glucopyranoside. Benzyl 2-acetamido-6-O-benzyl-3-(β-L-fucopyranosyl)-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside .

- Properties : Molecular weights range from 432.42 to 775.84 g/mol. Benzyl groups enhance lipophilicity, facilitating purification via hydrophobic interactions.

- Applications : Key intermediates in oligosaccharide synthesis; used to study branching patterns in glycosphingolipids .

Carbomethoxyethylthioethyl Derivative

- Unique Features : The thioether linkage improves resistance to enzymatic hydrolysis compared to O-glycosides. The carbomethoxy group enables conjugation via amine-reactive chemistry.

- Applications : Preferred for glycan microarray fabrication and antibody-drug conjugate development .

Modifications on the Disaccharide Core

Sulfated Derivatives

Methylated Derivatives

- Example: 2-Acetamido-2-deoxy-4-O-(2-O-methyl-β-D-galactopyranosyl)-β-D-glucopyranose.

- Properties : Methylation at C2 of galactose reduces steric hindrance, enhancing enzyme recognition.

- Applications : Used to probe glycosyltransferase specificity and synthesize blood group antigens .

Extended Oligosaccharides

Trisaccharide Derivatives

- Example: 6-O-[2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranosyl]-D-galactopyranose.

- Properties: Molecular weight 612.48 g/mol (C₂₀H₃₅NO₁₆).

Complex Glycoconjugates

- Example: β-D-Galactopyranosyl-(1→4)-[α-L-fucopyranosyl]-GlcNAc-(1→3)-Gal-(1→4)-GlcNAc-(1→3)-Gal.

- Properties : Molecular weight 1,394–1,428 g/mol (MALDI-TOF data ).

- Applications : Models for mucin O-glycan biosynthesis and cancer biomarker studies .

Data Tables

Table 1: Key Structural and Functional Comparisons

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound generally involves:

- Preparation of protected sugar intermediates (e.g., acetylated or benzylated derivatives of galactose and glucosamine).

- Formation of glycosidic bonds between the sugar units via glycosyl donors and acceptors.

- Introduction of the carbomethoxyethylthioethyl moiety through selective substitution reactions.

- Deprotection steps to yield the final compound with free hydroxyl and amino groups where required.

This approach is consistent with synthetic carbohydrate chemistry principles, emphasizing regio- and stereoselectivity in glycosylation and functionalization steps.

Preparation of Glycosyl Donors and Acceptors

Protected Galactopyranosyl Donors: Starting from methyl 6-O-acetyl-3,4-O-isopropylidene-β-D-galactopyranoside, selective acetylation and methylation yield 1,3,4,6-tetra-O-acetyl-2-O-methyl-D-galactopyranose derivatives. These are converted to glycosyl bromides (e.g., 3,4,6-tri-O-acetyl-2-O-methyl-α-D-galactopyranosyl bromide) using hydrogen bromide in dichloromethane, which serve as activated donors for glycosylation.

Glucosamine Acceptors: Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside is prepared as a protected acceptor. The benzyl groups protect hydroxyl functionalities, while the acetamido group remains intact for biological relevance.

Glycosylation Reaction

The key glycosylation step involves the condensation of the glycosyl bromide donor with the glucosamine acceptor in the presence of mercuric cyanide in acetonitrile. This reaction affords a mixture of α- and β-glycosides, specifically benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-4-O-(3,4,6-tri-O-acetyl-2-O-methyl-β- and α-D-galactopyranosyl)-α-D-glucopyranosides.

Subsequent O-deacetylation and catalytic hydrogenolysis remove acetyl and benzyl protecting groups, respectively, yielding 2-acetamido-2-deoxy-4-O-(2-O-methyl-β-D-galactopyranosyl)-D-glucopyranose.

Introduction of Carbomethoxyethylthioethyl Group

While the direct literature on carbomethoxyethylthioethyl functionalization on this specific glycoside is limited, analogous methods involve nucleophilic substitution reactions where a thiol-containing carbomethoxyethyl moiety is introduced onto a hydroxyl or amino group of the sugar derivative under mild conditions.

Typically, the hydroxyl groups are selectively activated (e.g., via tosylation or mesylation), followed by substitution with a carbomethoxyethylthioethyl nucleophile. Protection strategies ensure regioselectivity during this step.

Protection and Deprotection Strategies

Protection of hydroxyl groups by acetylation or benzylation is crucial to direct glycosylation and functionalization reactions.

Use of tert-butyldiphenylsilyl (TBDPS) groups and isopropylidene acetals allows selective protection of specific hydroxyls, facilitating regioselective methylation or other modifications.

Final deprotection steps involve catalytic hydrogenolysis (to remove benzyl groups), acid or base hydrolysis (to remove acetyl or silyl groups), yielding the target compound with free functional groups as required for biological activity.

Summary Table of Key Synthetic Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Protection | Acetylation, benzylation, TBDPS protection | Protect hydroxyl groups for selective reactions |

| 2 | Glycosyl bromide formation | HBr in dichloromethane | Convert protected sugar to glycosyl donor |

| 3 | Glycosylation | Mercuric cyanide, acetonitrile | Form glycosidic bond between galactose and glucosamine units |

| 4 | Deacetylation & hydrogenolysis | Base hydrolysis, catalytic hydrogenation | Remove protecting groups to free hydroxyls and amines |

| 5 | Functional group introduction | Tosylation/mesylation followed by thiol substitution | Install carbomethoxyethylthioethyl moiety on sugar scaffold |

| 6 | Final deprotection | Acid/base hydrolysis, catalytic hydrogenolysis | Obtain final target compound with desired functional groups |

Research Findings and Considerations

The glycosylation step is critical for yield and stereoselectivity; mercuric cyanide-mediated coupling is effective for forming β-glycosidic linkages in this system.

Protection group strategies significantly influence the regioselectivity of subsequent modifications, including carbomethoxyethylthioethyl group introduction.

The carbomethoxyethylthioethyl functionalization enhances the compound's solubility and potential biological activity, but requires careful control of reaction conditions to avoid side reactions.

Analytical methods such as NMR, mass spectrometry, and chromatographic techniques are essential to confirm the structure and purity at each step.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing complex oligosaccharides like Carbomethoxyethylthioethyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside?

- Methodological Answer : Synthesis typically involves regioselective glycosylation with protected sugar donors and acceptors. For example, enzymatic glycosylation using β-1,4-galactosyltransferases (e.g., FUT5) can achieve high stereochemical fidelity . Chemical synthesis often employs trichloroacetimidate donors and temporary protecting groups (e.g., benzyl, acetyl) to control reactivity. A stepwise approach, as seen in , starts with a disaccharide core and iteratively adds monosaccharides via glycosyltransferase-catalyzed reactions or chemical coupling. Final deprotection (e.g., hydrogenolysis for benzyl groups) yields the target compound. Purity is assessed via HPLC (e.g., HILIC columns) and MALDI-TOF MS .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves anomeric configurations and glycosidic linkages. For instance, δ values for protons in D₂O (e.g., δ 4.5–5.5 ppm for anomeric protons) confirm stereochemistry . Mass spectrometry (MALDI-TOF or ESI-MS) validates molecular weight, with deviations <0.02% indicating high purity . Chromatographic methods (e.g., size-exclusion or HILIC HPLC) detect impurities, while optical rotation measurements assess enantiomeric purity .

Q. What solubility properties should researchers anticipate when working with this compound?

- Methodological Answer : The compound is polar due to its carbohydrate backbone and acetamido groups, making it soluble in water and polar aprotic solvents (e.g., DMSO, DMF). However, solubility may decrease with bulky hydrophobic moieties (e.g., carbomethoxyethylthioethyl). Pre-solubilization in warm water or sonication is recommended. For NMR studies, deuterated solvents (D₂O) are preferred to avoid signal interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when assigning glycosidic linkage configurations?

- Methodological Answer : Ambiguities arise due to overlapping signals or similar coupling constants (e.g., β-1,4 vs. β-1,3 linkages). Use 2D NMR (NOESY/ROESY) to detect inter-residue nuclear Overhauser effects (NOEs) between protons across the glycosidic bond. For example, cross-peaks between H-1 of galactose and H-4 of glucosamine confirm a β-1,4 linkage . Comparative analysis with reference spectra of known oligosaccharides (e.g., hyaluronic acid derivatives) or computational modeling (e.g., DFT-based chemical shift prediction) further refines assignments .

Q. What enzymatic and chemical strategies optimize yield in large-scale synthesis?

- Methodological Answer : Enzymatic methods (e.g., FUT5 in ) provide high regioselectivity but require optimized cofactor conditions (e.g., Mn²⁺, GDP-fucose). Chemical glycosylation with trichloroacetimidate donors (e.g., ) achieves higher yields (~80–90%) but demands rigorous protecting group strategies. For scale-up, iterative purification via flash chromatography or centrifugal partition chromatography minimizes losses. Thermodynamic vs. kinetic control in glycosylation (e.g., using Schlenk techniques under anhydrous conditions) can also improve efficiency .

Q. How do researchers address challenges in stereochemical control during synthesis?

- Methodological Answer : Stereoselectivity is influenced by the anomeric effect, solvent polarity, and catalyst choice. For β-linkages, participating protecting groups (e.g., acetyl at C-2) stabilize oxocarbenium intermediates, favoring trans glycosylation. Non-participating groups (e.g., benzyl) may require Lewis acids (e.g., TMSOTf) to enhance α-selectivity. Enzymatic methods inherently control stereochemistry; for instance, galactosyltransferases exclusively form β-1,4 linkages . Post-synthesis validation via X-ray crystallography or circular dichroism (CD) ensures correct configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.